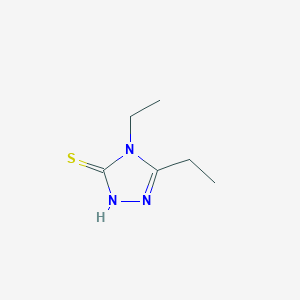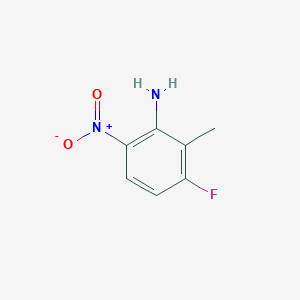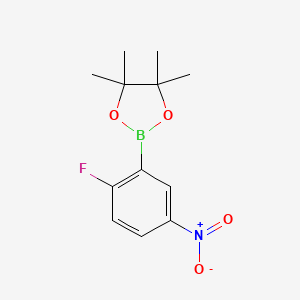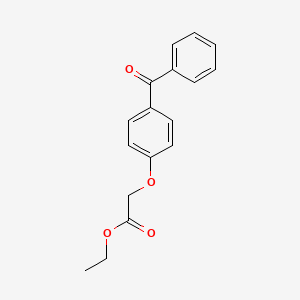
Ethyl 2-(4-benzoylphenoxy)acetate
Descripción general
Descripción
Ethyl 2-(4-benzoylphenoxy)acetate is a compound of interest in various chemical research studies. It is a molecule that has been investigated for its potential pharmaceutical applications and its synthesis and transformation into other chemical entities. The compound has been characterized using various spectroscopic techniques and computational methods to understand its molecular structure and properties .
Synthesis Analysis
The synthesis of related compounds to Ethyl 2-(4-benzoylphenoxy)acetate has been explored in several studies. For instance, a method for synthesizing hydroxamic acids and ureas from carboxylic acids using a related reagent, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, has been demonstrated. This method is noted for its good yields, lack of racemization, and environmental friendliness due to the recyclability of byproducts . Another study describes the synthesis of a pyrrole derivative from benzoylacetone, which is a step towards the synthesis of polysubstituted pyrroles .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-benzoylphenoxy)acetate has been investigated using spectral analysis and X-ray diffraction studies. The crystal structure of a related compound, (4-benzoyl-2-methyl-phenoxy)-acetic acid ethyl ester, was established, revealing an orthorhombic space group and specific unit-cell parameters. The dihedral angle between the benzoyl ring and the methyl substituted phenyl ring was found to be significant, and the structure is stabilized by hydrogen bonds .
Chemical Reactions Analysis
The reactivity of Ethyl 2-(4-benzoylphenoxy)acetate and related compounds has been studied in various chemical reactions. For example, the reaction of a benzyloxy acetophenone with ethylmagnesium chloride led to unusual C-benzylation and in situ reduction by β-hydrogen transfer . Another study synthesized a chalcone derivative and characterized it using spectroscopic methods, confirming the presence of functional groups and the ethyl groups in the ester moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(4-benzoylphenoxy)acetate have been explored through experimental and computational methods. FT-IR, FT-Raman, and DFT computations have been used to investigate the vibrational contributions and electronic structure of the molecule. The HOMO and LUMO analysis indicated the possibility of charge transfer within the molecule, which is relevant to its pharmaceutical activity. Additionally, molecular electrostatic potential and charge analysis provided further insights into the molecule's properties .
Aplicaciones Científicas De Investigación
Vibrational Analysis and Quantum Chemical Studies
- FT-IR and FT-Raman Spectral Investigation : Ethyl 2-(4-benzoylphenoxy)acetate was studied for its vibrational contribution in pharmaceutical activity using FTIR and FT-Raman analysis. Quantum chemical studies were added to support experimental findings, suggesting potential pharmaceutical activity (Amalanathan et al., 2015).
Drug Solubility and Delivery Enhancement
- Biopharmaceutical Evaluation for HIV Treatment : The compound was evaluated for improving drug solubility and delivery, especially in the treatment of HIV. Solid dispersion techniques were used to enhance its bioavailability when administered orally (Demchenko et al., 2020).
Synthesis and Application in Advanced Chemistry
Synthesis in Advanced Oxidation Processes : It plays a role in the degradation of organic compounds in advanced oxidation processes, indicating its potential in environmental applications, such as wastewater treatment (Sun & Pignatello, 1993).
Enzymatic Route in Drug Synthesis : It has been used as an intermediate in the synthesis of drugs like doxazosin mesylate, showing its importance in pharmaceutical manufacturing (Kasture et al., 2005).
Tandem Reaction Synthesis : A study demonstrated its use in a one-pot, four-component tandem reaction, highlighting its role in the synthesis of complex chemical compounds (Indumathi et al., 2007).
Pharmaceutical and Biomedical Applications
Antitumor and Proapoptotic Effects : Research indicates its analogues have significant anti-tumor and proapoptotic effects, suggesting its potential in cancer treatment (Prabhakar et al., 2006).
Enzymatic Hydrolysis in Anti-Asthma Drug Synthesis : The compound has been applied in enzymatic hydrolysis for the production of an anti-asthma drug, demonstrating its utility in respiratory therapeutics (Bevilaqua et al., 2004).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of Ethyl 2-(4-benzoylphenoxy)acetate is FtsZ , a key functional protein in bacterial cell division . FtsZ is currently considered to be a potential target for the development of novel antibacterial agents .
Mode of Action
This interaction disrupts the normal function of FtsZ, thereby preventing the bacteria from dividing and proliferating .
Biochemical Pathways
Given its target, it likely impacts the pathways related to bacterial cell division . The disruption of these pathways leads to downstream effects that inhibit the growth and proliferation of bacteria .
Result of Action
The result of Ethyl 2-(4-benzoylphenoxy)acetate’s action is the inhibition of bacterial growth and proliferation . By targeting FtsZ and disrupting bacterial cell division, this compound effectively prevents the spread of bacteria .
Propiedades
IUPAC Name |
ethyl 2-(4-benzoylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-2-20-16(18)12-21-15-10-8-14(9-11-15)17(19)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYBUCRCYYSRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405571 | |
| Record name | Acetic acid, (4-benzoylphenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51848-56-7 | |
| Record name | Acetic acid, (4-benzoylphenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B1309241.png)
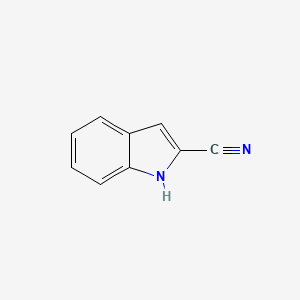
![3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1309244.png)

![5-[(Z)-phenylmethylidene]-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B1309250.png)
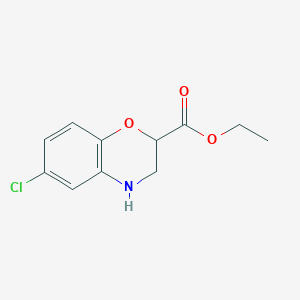
![Ethyl 2-{4-bromo-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B1309265.png)
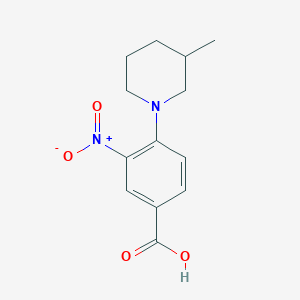

![(E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid](/img/structure/B1309275.png)

